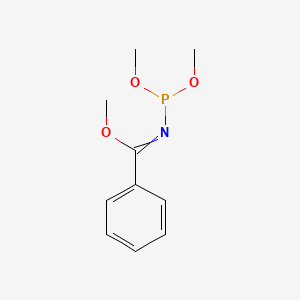
Ethyl (4-chlorophenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-chlorophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an ethyl group and a 4-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (4-chlorophenyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with 4-chlorobenzyl chloride under reflux conditions to yield the desired product . Another method involves the palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides under microwave irradiation . This reaction occurs with retention of configuration at the phosphorus center and in the vinyl moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of palladium catalysts and microwave irradiation can significantly reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (4-chlorophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates and phosphine derivatives.
Applications De Recherche Scientifique
Ethyl (4-chlorophenyl)phosphonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl (4-chlorophenyl)phosphonate involves its interaction with molecular targets through the formation of covalent bonds with nucleophilic sites. This can lead to the inhibition of enzymatic activity or disruption of cellular processes. The compound’s phosphonate group is particularly reactive, allowing it to form stable complexes with metal ions and other electrophiles .
Comparaison Avec Des Composés Similaires
Ethyl (4-chlorophenyl)phosphonate can be compared to other similar compounds such as:
Ethyl phenylphosphonate: Lacks the chlorine substituent, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Dithis compound:
This compound is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric effects that influence its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
85501-44-6 |
|---|---|
Formule moléculaire |
C8H9ClO3P- |
Poids moléculaire |
219.58 g/mol |
Nom IUPAC |
(4-chlorophenyl)-ethoxyphosphinate |
InChI |
InChI=1S/C8H10ClO3P/c1-2-12-13(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3,(H,10,11)/p-1 |
Clé InChI |
SMOCGYJMGUELIW-UHFFFAOYSA-M |
SMILES canonique |
CCOP(=O)(C1=CC=C(C=C1)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)









![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)

